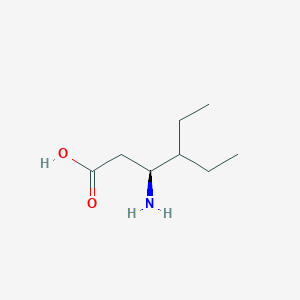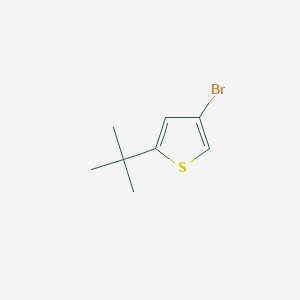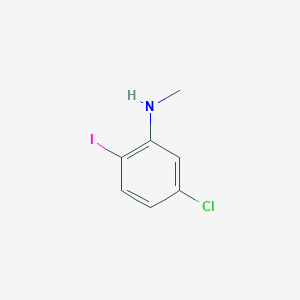![molecular formula C13H25Cl2N3 B13489496 4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride](/img/structure/B13489496.png)
4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride is a compound that features a piperidine ring substituted with a tert-butyl imidazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both piperidine and imidazole rings in its structure contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Substitution on the Piperidine Ring: The piperidine ring can be functionalized using various reagents and conditions.
Coupling of Imidazole and Piperidine: The final step involves coupling the imidazole moiety with the piperidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the piperidine ring may result in the formation of secondary or tertiary amines .
Scientific Research Applications
4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes . The piperidine ring may also contribute to the compound’s overall activity by enhancing its binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride is unique due to the combination of the imidazole and piperidine rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced binding affinity and specificity for certain molecular targets, leading to improved efficacy in its applications .
Properties
Molecular Formula |
C13H25Cl2N3 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
4-[(5-tert-butyl-1H-imidazol-2-yl)methyl]piperidine;dihydrochloride |
InChI |
InChI=1S/C13H23N3.2ClH/c1-13(2,3)11-9-15-12(16-11)8-10-4-6-14-7-5-10;;/h9-10,14H,4-8H2,1-3H3,(H,15,16);2*1H |
InChI Key |
UMSSGKUKMPJZMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C(N1)CC2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{2-Oxatricyclo[3.3.1.1,3,7]decan-1-yl}ethan-1-amine hydrochloride](/img/structure/B13489432.png)




![2-{[(furan-2-yl)methyl]amino}-N-(4-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide](/img/structure/B13489471.png)



![[5-(3-Tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13489508.png)

